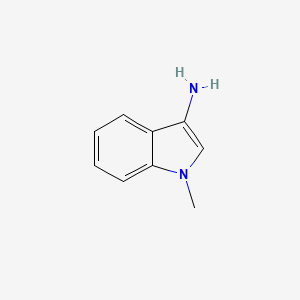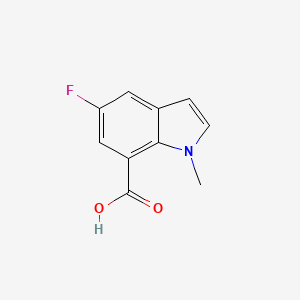![molecular formula C22H26F3NO4S B12286313 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a phenyl group attached to a benzo[d]oxazolium core, with a trifluoromethanesulfonate counterion. It is primarily used as a precursor for nitrogen-based carbene catalysts in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate typically involves the reaction of 5,7-di-tert-butyl-3-phenylbenzo[d]oxazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolium ion to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazolium derivatives. Substitution reactions can result in a variety of substituted benzo[d]oxazolium compounds .
Wissenschaftliche Forschungsanwendungen
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism by which 5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate exerts its effects involves its ability to act as a precursor for nitrogen-based carbene catalysts. These catalysts facilitate various organic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include interactions with specific substrates and the formation of stable carbene complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium tetrafluoroborate: Similar in structure but with a different counterion, tetrafluoroborate.
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium chloride: Another similar compound with chloride as the counterion.
Uniqueness
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective .
Eigenschaften
Molekularformel |
C22H26F3NO4S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H26NO.CHF3O3S/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
IXTPGGBNVHDKSW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



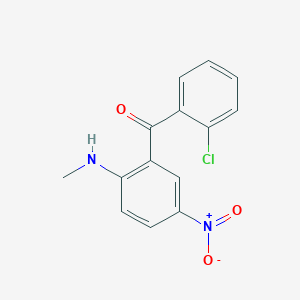
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)

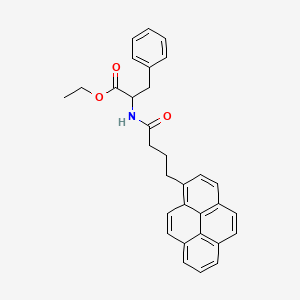
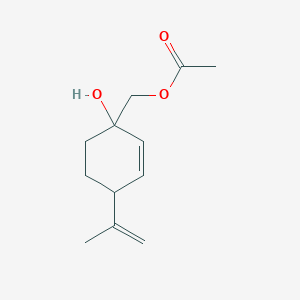
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
